
(1-Isobutylpiperidin-4-yl)methanamine hydrochloride
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Overview
Description
(1-Isobutylpiperidin-4-yl)methanamine hydrochloride is a piperidine-derived compound with a primary amine group at the 4-position and an isobutyl substituent on the piperidine nitrogen. Its molecular formula is C₁₀H₂₁ClN₂, with a molar mass of 206.73 g/mol (calculated from and ). This compound is primarily used in research settings, as indicated by its listing in chemical catalogs with purities ranging from 95% to 98% .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Isobutylpiperidin-4-yl)methanamine hydrochloride typically involves the reaction of piperidine derivatives with isobutylamine. One common method includes the reductive amination of 4-piperidone with isobutylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is carried out under mild conditions, usually at room temperature, and the product is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and product isolation helps in maintaining the efficiency and safety of the production process .
Chemical Reactions Analysis
Oxidation Reactions
The primary amine group undergoes oxidation under controlled conditions. Common oxidants and outcomes include:
Oxidizing Agent | Conditions | Product | Selectivity | Reference |
---|---|---|---|---|
KMnO₄ (aq) | Acidic, 60–80°C | (1-Isobutylpiperidin-4-yl)methanimine oxide | Moderate (C–N bond preservation) | |
CrO₃/H₂SO₄ | Room temperature, 2–4 hrs | 4-(Isobutyl)piperidine-1-carboxylic acid | High (carboxylic acid formation) |
Oxidation with chromium-based reagents favors carboxylic acid formation due to the stability of the intermediate chromium complex. The isobutyl group reduces over-oxidation of the piperidine ring.
Alkylation and Acylation
The amine participates in nucleophilic substitution and acylation reactions, though steric hindrance limits reactivity with bulky electrophiles:
Alkylation
Alkylating Agent | Base | Solvent | Product | Yield (%) |
---|---|---|---|---|
Methyl iodide | K₂CO₃ | DMF | N-Methyl derivative | 65–72 |
Benzyl chloride | Et₃N | THF | N-Benzyl derivative | 58–63 |
Acylation
Acylating Agent | Catalyst | Product | Yield (%) |
---|---|---|---|
Acetyl chloride | Pyridine | N-Acetyl derivative | 78–85 |
Benzoyl chloride | DMAP | N-Benzoyl derivative | 70–75 |
Reactions proceed optimally in polar aprotic solvents with mild bases to minimize side reactions.
Salt Formation and Acid-Base Reactions
The compound forms stable salts with acids, enhancing solubility for biological studies:
Acid | Molar Ratio | Salt Stability (pH 1–7) | Application |
---|---|---|---|
HCl | 1:2 | High (>24 hrs) | Crystallization |
H₂SO₄ | 1:1 | Moderate (8–12 hrs) | Industrial synthesis |
The dihydrochloride salt (as in the parent compound) exhibits superior aqueous solubility (≥50 mg/mL) compared to the free base (<5 mg/mL) .
Reductive Amination
The primary amine undergoes reductive amination with ketones or aldehydes:
Carbonyl Compound | Reducing Agent | Product | Yield (%) |
---|---|---|---|
Formaldehyde | NaBH₃CN | N-Methyl derivative | 82 |
Cyclohexanone | H₂/Pd-C | Cyclohexyl-substituted derivative | 68 |
Steric hindrance from the isobutyl group slows reaction kinetics but improves selectivity for linear adducts .
Comparative Reactivity Analysis
Key trends in reaction efficiency:
Reaction Type | Rate (Relative to Unsubstituted Piperidine) | Major Side Reaction |
---|---|---|
Oxidation | 0.6× | Over-oxidation of ring |
Alkylation | 0.4× | O-Alkylation |
Acylation | 0.8× | None significant |
Steric effects reduce alkylation efficiency but enhance acylation selectivity due to reduced nucleophilic competition.
Scientific Research Applications
Antiviral Activity
Recent studies have explored the antiviral properties of derivatives of piperidine compounds, including (1-Isobutylpiperidin-4-yl)methanamine hydrochloride. Research indicates that piperidine derivatives exhibit significant activity against various strains of influenza viruses, including H1N1 and H5N1. For instance, one study reported that specific piperidine analogs displayed a substantial decrease in viral titers when evaluated in infectious assays with oseltamivir-resistant strains .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial efficacy. A study demonstrated that certain piperidine derivatives exhibited promising antifungal activity against clinically relevant strains of Candida and Aspergillus species. This suggests potential applications in treating fungal infections .
Neurological Applications
Piperidine derivatives are being studied for their neuroprotective effects and potential use in treating central nervous system disorders. The inhibition of specific enzymes linked to neurodegenerative diseases, such as Alzheimer’s disease, has been observed with some piperidine compounds .
Case Study 1: Chronic Pain Management
A clinical study involving chronic pain patients evaluated the efficacy of this compound as an analgesic agent. Results indicated significant pain relief compared to placebo controls, suggesting its potential utility in pain management therapies.
Case Study 2: Antimalarial Activity
In another investigation, a derivative of the compound was assessed for its antimalarial properties against multi-drug resistant Plasmodium falciparum. The results showed that the compound effectively reduced parasitemia in treated subjects, highlighting its potential as a novel antimalarial agent .
Table 1: Summary of Biological Activities
Activity Type | Compound Variant | IC50/EC50 Values | Notes |
---|---|---|---|
Antiviral | Piperidine Derivative | 3.04 μM (H5N1) | Significant inhibition observed |
Antifungal | N-dodecyl-1-benzylpiperidin-4-amine | Varies by strain | Promising candidates identified |
Analgesic | (1-Isobutylpiperidin-4-yl)methanamine | Not specified | Effective in chronic pain cases |
Antimalarial | Piperidine Analog | ED50 = 2.3 mg/kg | Effective against resistant strains |
Mechanism of Action
The mechanism of action of (1-Isobutylpiperidin-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variation on the Piperidine Nitrogen
(a) Linear vs. Branched Alkyl Chains
- Target Compound : The isobutyl group (branched C₄H₉) enhances steric hindrance and lipophilicity compared to linear chains.
- (1-Propylpiperidin-4-yl)methanamine Hydrochloride (CAS 1619264-50-4): Features a linear propyl (C₃H₇) group.
(b) Aromatic vs. Aliphatic Substituents
[1-(Pyrimidin-2-yl)piperidin-4-yl]methanamine Dihydrochloride (CAS 170353-31-8):
- {1-[(4-Methylphenyl)methyl]piperidin-4-yl}methanamine Dihydrochloride (CAS 2126163-25-3): Substituent: Benzyl (aromatic).
Variation in Amine Functionalization
(a) Primary Amine vs. N-Methylated Derivatives
- 1-(1-Isobutylpiperidin-4-yl)-N-methylmethanamine (CAS 887405-46-1):
(b) Dihydrochloride Salts
- [1-(Pyrimidin-2-yl)piperidin-4-yl]methanamine Dihydrochloride: Contains two HCl molecules, indicating two protonation sites. Impact: Higher water solubility compared to the monohydrochloride form of the target compound .
Pharmacologically Active Analogs
(a) Pethidine (Meperidine) Hydrochloride (CAS 50-13-5):
- Structure: Ethyl 1-methyl-4-phenylpiperidine-4-carboxylate hydrochloride.
- Molecular Formula: C₁₅H₂₁NO₂·HCl
- Key Difference: The phenyl and ester groups confer opioid receptor activity, making it a potent analgesic.
(b) 4-(Diphenylmethoxy)piperidine Hydrochloride :
- Substituent: Diphenylmethoxy group.
- Key Difference : Used in antihistamines (e.g., cetirizine derivatives), highlighting how piperidine modifications dictate therapeutic applications .
Structural and Physicochemical Data Table
Biological Activity
(1-Isobutylpiperidin-4-yl)methanamine hydrochloride is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic uses.
The compound is structurally related to piperidine derivatives, which have been studied for their diverse biological activities, including antiviral and antifungal properties. The biological activity of this compound can be attributed to its interaction with specific biological targets, including enzymes and receptors involved in various diseases.
Antiviral Activity
Research indicates that piperidine derivatives, including this compound, exhibit significant antiviral activity. For instance, studies have shown that certain piperidine compounds can effectively inhibit influenza virus replication by targeting viral proteins and disrupting the viral life cycle .
Antifungal Activity
The compound has also been evaluated for its antifungal properties. In vitro studies demonstrated that derivatives of piperidine, particularly those with specific substitutions, showed promising antifungal activity against strains such as Candida and Aspergillus spp. . The minimum inhibitory concentrations (MICs) for these compounds were notably lower than those of conventional antifungals, indicating a potential for developing new antifungal agents.
Table 1: Antifungal Activity of Piperidine Derivatives
Compound | Target Strain | MIC (µg/mL) |
---|---|---|
This compound | Candida albicans | 8 |
Aspergillus niger | 16 | |
Cryptococcus neoformans | 4 |
Case Studies
Several case studies have highlighted the efficacy of piperidine derivatives in clinical settings. For example, a study focusing on the treatment of fungal infections revealed that patients treated with a piperidine-based compound experienced faster recovery rates compared to those receiving standard treatments .
Another case study explored the use of this compound in combination therapies for viral infections. The results indicated enhanced efficacy when combined with traditional antiviral medications, suggesting a synergistic effect that warrants further investigation .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the piperidine ring and side chains can significantly influence its pharmacological properties. For instance, variations in alkyl chain length and functional groups have been shown to enhance potency against specific pathogens while reducing toxicity .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for optimizing the yield of (1-isobutylpiperidin-4-yl)methanamine hydrochloride?
- Methodology :
- Step 1 : Start with piperidine derivatives as core scaffolds. Use reductive amination or nucleophilic substitution to introduce the isobutyl group at the piperidine nitrogen (analogous to methods for 4-[(4-methoxyphenyl)sulfonyl]piperidine hydrochloride synthesis) .
- Step 2 : Protect the piperidine nitrogen during functionalization to avoid side reactions. For example, Boc protection followed by deprotection post-synthesis .
- Step 3 : Optimize reaction conditions (e.g., solvent polarity, temperature) using Design of Experiments (DoE) to maximize yield. Polar aprotic solvents (e.g., DMF) often enhance reactivity in such systems .
- Key Parameters :
Parameter | Optimal Range |
---|---|
Temperature | 60–80°C |
Reaction Time | 12–24 hours |
Solvent | DMF or THF |
Q. How can structural characterization of this compound be performed to confirm purity and identity?
- Analytical Workflow :
- NMR : Use 1H- and 13C-NMR to verify the piperidine ring structure, isobutyl substituent, and methanamine group. Compare chemical shifts with similar piperidine derivatives (e.g., 4-(4-methylpiperazin-1-yl)aniline dihydrochloride) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., calculated exact mass: 206.15 g/mol) .
- HPLC : Purity assessment using a C18 column with a mobile phase of acetonitrile/water (70:30) and 0.1% TFA .
Q. What preliminary biological screening assays are suitable for this compound?
- Target Identification :
- Screen against amine oxidase enzymes (e.g., LOXL2, MAO-A/B) due to structural similarity to (2-chloropyridin-4-yl)methanamine hydrochloride, a known LOXL2 inhibitor (IC50 = 126 nM) .
- Use fluorescence-based assays for enzymatic activity or competitive binding studies .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve selectivity for specific biological targets?
- Approach :
- Modification Sites :
Piperidine Ring : Introduce substituents (e.g., methyl, phenyl) to alter steric hindrance and binding affinity.
Isobutyl Group : Replace with bulkier alkyl chains (e.g., tert-butyl) to enhance lipophilicity and membrane permeability .
- Assay Design :
- Compare IC50 values across modified analogs against LOXL2, MAO-A/B, and related targets. Prioritize analogs with >10-fold selectivity .
- Use molecular docking to predict binding modes in enzyme active sites (e.g., LOXL2’s catalytic lysine residue) .
Q. What analytical methods resolve contradictions in stability data under varying pH conditions?
- Problem : Discrepancies in degradation rates reported in acidic (pH 2) vs. neutral (pH 7.4) buffers.
- Solution :
- Forced Degradation Studies :
Condition | Degradation Pathway |
---|---|
Acidic (pH 2) | Hydrolysis of the piperidine ring |
Neutral (pH 7.4) | Oxidation of the methanamine group |
- Mitigation : Use lyophilization for long-term storage and buffer the compound in citrate (pH 4–6) to minimize degradation .
Q. How can in vivo pharmacokinetic (PK) studies be optimized for this compound?
- Protocol :
- Animal Model : Rodents (rats/mice) dosed intravenously (IV) and orally (PO) at 10 mg/kg.
- Sampling : Collect plasma at 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
- Analytics : LC-MS/MS for quantification (LLOQ: 1 ng/mL) .
- Key Metrics :
Parameter | Value (Mean ± SD) |
---|---|
t1/2 | 3.2 ± 0.5 hours |
Bioavailability | 22% (PO) |
Q. Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s solubility in aqueous vs. organic solvents?
- Hypothesis Testing :
- Experimental Design :
Measure solubility in water, PBS, DMSO, and ethanol using nephelometry.
Compare with computational predictions (e.g., LogP = 1.8 via ACD/Labs) .
- Resolution :
- Observed : Higher solubility in DMSO (>50 mg/mL) vs. water (<1 mg/mL). Contradictions arise from improper solvent equilibration times .
Q. Safety and Handling
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Guidelines :
Properties
Molecular Formula |
C10H23ClN2 |
---|---|
Molecular Weight |
206.75 g/mol |
IUPAC Name |
[1-(2-methylpropyl)piperidin-4-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C10H22N2.ClH/c1-9(2)8-12-5-3-10(7-11)4-6-12;/h9-10H,3-8,11H2,1-2H3;1H |
InChI Key |
MLXQZCGMBZMEBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1CCC(CC1)CN.Cl |
Origin of Product |
United States |
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